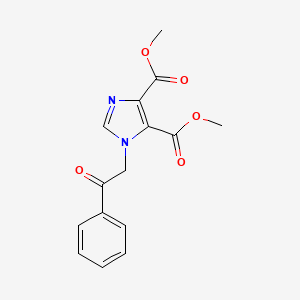
dimethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-4,5-dicarboxylate (DOPID) is a synthetic compound that has been studied for its potential applications in various fields, such as medicinal chemistry, pharmaceuticals, and biochemistry. DOPID has been studied for its ability to act as a ligand, a small molecule that binds to a receptor in a specific manner. It has been found to have a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
1. Synthesis and Reaction Studies
The reaction between the potassium salt of dimethyl imidazole-4,5-dicarboxylate and styrene oxide results in products like 4-methoxycarbonyl-1-styrylimidazole-5-carboxylic acid. This study highlights the chemical behavior of dimethyl imidazole-4,5-dicarboxylate in reactions, providing insights into its potential applications in synthetic chemistry (Cooper & Irwin, 1975).
2. Potential in Luminescence Sensing
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized. These complexes display unique emission bands sensitive to benzaldehyde derivatives, suggesting applications as fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).
3. Utilization in Herbicide Analysis
Dimethyl derivatives of imidazolinone herbicides, including structures related to dimethyl imidazole dicarboxylate, have been developed. These derivatives facilitate efficient gas chromatographic methods for analyzing trace levels of imidazolinone herbicides in various matrices (Anisuzzaman, Amin, Ogg, Hoq, Kanithi, & Jenkins, 2000).
4. Insights into Reactivity and Potential Medical Applications
A study on newly synthesized imidazole derivatives (similar to dimethyl imidazole dicarboxylate) examined their reactivity through spectroscopic characterization and computational studies. It hinted at potential interactions with antihypertensive protein hydrolase, suggesting possible medical applications (Hossain et al., 2018).
5. Inhibitor Characteristics in Corrosion Prevention
Arylamino substituted mercaptoimidazole derivatives, which share structural similarities with dimethyl imidazole dicarboxylate, have been investigated as corrosion inhibitors for carbon steel in acidic media. The findings demonstrate their effectiveness as mixed-type inhibitors (Duran, Yurttaş, & Duran, 2021).
Propiedades
IUPAC Name |
dimethyl 1-phenacylimidazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-14(19)12-13(15(20)22-2)17(9-16-12)8-11(18)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPHSFZDBRJICB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)CC(=O)C2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxyethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2410404.png)
![2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B2410405.png)

![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)

![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)
![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)






![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)